2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
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Overview
Description
2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chloro-substituted benzoic acid moiety linked to a pyrrolidinone ring, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chloro group at the desired position. This is followed by the formation of the pyrrolidinone ring through a cyclization reaction involving appropriate precursors. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups, altering its chemical properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid involves its interaction with molecular targets and pathways within biological systems. The chloro and pyrrolidinone moieties contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the pyrrolidinone ring.
2-Chloro-5-methylbenzoic acid: Features a methyl group, offering different reactivity and applications.
2-Chloro-5-hydroxybenzoic acid: Contains a hydroxyl group, which alters its chemical and biological properties.
Uniqueness
2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other chloro-substituted benzoic acids and expands its range of applications in scientific research.
Properties
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPUIQFBSACFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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